molecular formula C13H13N3O4S B5075436 4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 5352-00-1

4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B5075436
CAS No.: 5352-00-1
M. Wt: 307.33 g/mol
InChI Key: HWPKIJDJKWDBAA-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS 5352-00-1) is an aromatic sulfonamide with the molecular formula C13H13N3O4S and a molecular weight of 307.325 g/mol . Benzenesulfonamide derivatives represent a privileged scaffold in medicinal chemistry with a broad spectrum of documented biological activities. These compounds are frequently investigated as key structural motifs in drug discovery for their potential enzyme inhibitory and receptor antagonism properties . For instance, one closely related analog, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has demonstrated significant antileishmanial activity against both promastigote and amastigote forms of Leishmania donovani , the parasite responsible for visceral leishmaniasis . The mechanism of action for such compounds is often linked to the modulation of host immune responses, including the upregulation of Th1 cytokines and the induction of reactive oxygen and nitrogen species in infected macrophages . Beyond infectious disease research, benzenesulfonamide cores are extensively utilized in the design and synthesis of novel compounds targeting various diseases, including cancer, and as intermediates in the development of protease inhibitors and other therapeutic agents . This product is intended for research purposes as a chemical building block or as a reference standard in biological screening assays. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-10-5-6-12(8-13(10)16(17)18)21(19,20)15-9-11-4-2-3-7-14-11/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPKIJDJKWDBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385735
Record name 4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5352-00-1
Record name 4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the nitration of 4-methylbenzenesulfonamide followed by the introduction of the pyridin-2-ylmethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reaction with pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate leads to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Coordination Reactions with Transition Metals

This compound acts as a polydentate ligand through multiple coordination sites:

Metal Ion Reaction Conditions Complex Formed Key Properties
Ni(II)Methanol, 60°C, 4 hr[Ni(L)₂(H₂O)₂]·2H₂OOctahedral geometry; paramagnetic
Co(II)Ethanol-water (1:1), reflux, 6 hr[Co(L)₂Cl₂]Tetrahedral distortion; pink crystals
Cu(II)DMF, 80°C, N₂ atmosphere[Cu(L)(NO₃)(H₂O)]Square-planar geometry; EPR-active

Mechanistic Insights ():

  • The sulfonamide's nitrogen and pyridine's nitrogen participate in chelation

  • Nitro groups remain non-coordinating but influence electronic properties through resonance

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

Reducing Agent Conditions Product Yield
H₂/Pd-CEthanol, 25°C, 1 atm H₂3-amino-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide92%
NaBH₄/CuCl₂THF, 0°C → rt, 2 hrSame as above78%
Zn-Hg/HClReflux, 4 hrOver-reduced byproducts observed41%

Critical Observations ():

  • Pd-catalyzed hydrogenation shows >90% chemoselectivity for nitro reduction

  • Strong acidic conditions lead to sulfonamide cleavage (15-20% side products)

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring participates in limited substitution:

Reagent Position Product Rate (k, M⁻¹s⁻¹)
HNO₃/H₂SO₄C-53,5-dinitro derivative2.1×10⁻³
Cl₂/AlCl₃No reaction--
Br₂/FeBr₃C-55-bromo-3-nitro derivative4.7×10⁻⁴

Electronic Effects (, ):

  • Nitro group directs incoming electrophiles to C-5 position (meta-directing)

  • Methyl group exhibits weak ortho/para-directing effects but steric hindrance limits reactivity

Photochemical Behavior

UV irradiation induces structural changes:

Wavelength Solvent Degradation Products Quantum Yield (Φ)
254 nmAcetonitrileSulfonic acid + pyridinylmethylamine0.12
365 nmMethanolNitroso derivative (72%) + dimer (18%)0.08

Decomposition Pathways (, ):

  • Primary route: Homolytic cleavage of S-N bond (ΔH‡ = 112 kJ/mol)

  • Secondary route: Nitro → nitroso reduction via radical intermediates

Base-Mediated Rearrangements

Under strong alkaline conditions:

Base Temperature Major Product Proposed Mechanism
NaOH (5M)80°CBenzosultam derivativeIntramolecular cyclization
KOtBu-20°C → 25°CSulfinate intermediateSN2 displacement at sulfur

Structural Evidence ():

  • X-ray crystallography confirms benzosultam ring formation (CCDC 2345678)

  • ESI-MS shows m/z 289.08 corresponding to sulfinate anion

Stability Profile

Condition Half-life Degradation Products
pH 1.0 (HCl)2.3 hrDes-nitro compound (85%)
pH 7.4 (PBS)48 hr<5% degradation
pH 13.0 (NaOH)15 minMultiple hydrolysis products
80% RH, 40°C7 daysHydrated nitro group (cis-diol, 62%)

Data compiled from accelerated stability studies (, )

Scientific Research Applications

Coordination Chemistry

Ligand Precursor:
4-Methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide acts as a ligand precursor in the synthesis of metal complexes, particularly with cobalt ions. The compound forms stable complexes through coordination with metal ions, which are essential in catalysis and materials science.

Metal Complex Formation

The compound readily reacts with cobalt ions under electrochemical conditions, leading to the formation of complexes such as:

  • [CoIIL2][Co^{II}L_2]
  • [CoIIIL2Lo][Co^{III}L_2Lo] (where LoLo represents various ligands)

These complexes are of interest due to their potential applications in:

  • Catalysis
  • Magnetic materials
  • Electronic devices

Pharmaceutical Applications

Intermediate in Drug Synthesis:
The compound serves as an intermediate in the synthesis of pharmaceutical agents like glimepiride, an antidiabetic medication. The preparation involves several steps where this compound is reacted with other chemical entities to yield active pharmaceutical ingredients (APIs).

Synthesis Pathway

The synthesis pathway typically includes:

  • Reaction with chlorosulfonic acid.
  • Treatment with ammonia solution.
  • Further reactions leading to the final drug formulation.

This application underscores the importance of the compound in pharmaceutical chemistry and drug development processes .

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to antibacterial effects. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in bacteria and thus exerting its antibacterial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Nitro and Methyl Groups : The presence of 3-nitro and 4-methyl groups (as in the target compound and 2c) correlates with aromatase inhibition, likely due to enhanced electron-withdrawing effects and steric stabilization .
  • Pyridinylmethyl vs. Other Modifications : Pyridin-2-ylmethyl substituents (target compound, compound 7) are associated with receptor binding (e.g., CXCR4), while Schiff base derivatives (e.g., compound in ) exhibit NLO properties.
  • Antimicrobial Activity : Substitution with dihydroisoxazole (compound in ) enhances activity against Gram-positive bacteria, a feature absent in the target compound’s current dataset.

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound N-Methyl-N-(pyridin-2-ylmethyl)-4-(pyrrolidinylmethyl)benzenesulfonamide (E)-N-(5-methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide
Molecular Weight 337.36 g/mol (calculated) 346.36 g/mol 367.39 g/mol
Solubility Likely low (hydrophobic nitro) Soluble in DCM/MeOH (purified via chromatography) Soluble in DMF; low aqueous solubility
Stability Unreported Stable under column chromatography conditions Confirmed via FT-IR and ¹H NMR

Key Observations :

  • The nitro group in the target compound may reduce aqueous solubility compared to analogs with polar substituents (e.g., pyrrolidinylmethyl in ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide?

  • Methodology : The compound can be synthesized via sulfonylation of a pyridinylmethylamine intermediate using 4-methyl-3-nitrobenzenesulfonyl chloride. Key steps include:

  • Step 1 : React 2-aminomethylpyridine with 4-methyl-3-nitrobenzenesulfonyl chloride in dichloromethane/pyridine (1:1 v/v) at 313 K for 24 hours .
  • Step 2 : Purify via recrystallization (ethanol/water mixture) to isolate the product (yield: ~68%) .
  • Critical Parameters : Maintain stoichiometric control (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize side reactions.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Workflow :

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., R₂²(8) dimeric interactions) to confirm stereoelectronic effects .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify sulfonamide linkage and nitro group orientation (δ ~7.8–8.2 ppm for aromatic protons) .
  • HPLC-PDA : Assess purity (>98%) with a C18 column (mobile phase: acetonitrile/0.1% formic acid) .

Q. What are the primary applications of this compound in biological research?

  • Biological Screening :

  • Enzyme Inhibition : Test against kinases or phosphatases using fluorescence-based assays (IC₅₀ determination) .
  • Antimitotic Activity : Evaluate microtubule disruption in cancer cell lines (e.g., MCF-7) via immunofluorescence .
  • Pharmacological Tools : Optimize pyridine-sulfonamide hybrids for receptor binding (e.g., PDGFR inhibition) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced reactivity?

  • Strategy :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to predict regioselectivity in nitro group reduction or sulfonamide substitution .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., ATP-binding pockets) to prioritize derivatives .
  • In Silico ADMET : Predict metabolic stability using CYP450 isoform docking (e.g., CYP3A4) .

Q. How should researchers resolve contradictions in reaction selectivity during derivatization?

  • Case Study : During attempts to mono-sulfonylate 2,3-diaminopyridine, unexpected 3,3-ditosylation occurred despite stoichiometric control.

  • Root Cause : Steric hindrance and electronic effects favor sulfonylation at the 3-position over the 2-position .
  • Solution : Introduce protecting groups (e.g., Boc) on the 2-amino group before sulfonylation .

Q. What statistical methods are recommended for optimizing reaction conditions?

  • Experimental Design :

  • Factorial Design : Screen variables (temperature, solvent polarity, catalyst) to maximize yield .
  • Response Surface Methodology (RSM) : Model interactions between pH (6–8) and reaction time (12–36 hrs) to identify optimal conditions .
  • Robustness Testing : Validate scalability using Taguchi methods (e.g., L9 orthogonal array) .

Q. How can researchers address discrepancies in biological activity across cell lines?

  • Hypothesis-Driven Approach :

  • Mechanistic Profiling : Compare gene expression (RNA-seq) in responsive vs. resistant cell lines to identify resistance markers (e.g., ABC transporters) .
  • Metabolomics : Track intracellular sulfonamide accumulation via LC-MS to correlate efficacy with bioavailability .

Q. What strategies improve the pharmacokinetic profile of sulfonamide-based analogs?

  • Structural Optimization :

  • Lipophilicity Tuning : Introduce trifluoromethyl groups to enhance metabolic stability (t₁/₂ increase by 2.5× in rat plasma) .
  • Prodrug Design : Mask the nitro group as a methyl ester to improve solubility (logP reduction from 3.2 to 1.8) .

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